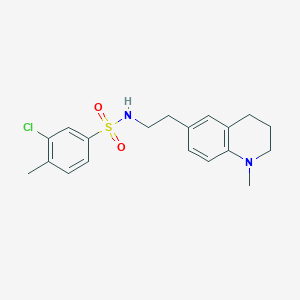

3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is an organic compound. It contains a benzenesulfonamide group, which is a common functional group in organic chemistry. The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the cyclic tetrahydroquinoline group and the benzenesulfonamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzenesulfonamide group might undergo reactions with electrophiles, and the tetrahydroquinoline group might participate in reactions typical of other cyclic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is part of a broader class of chemicals that have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. For instance, the synthesis and characterization of tetrahydroquinazoline derivatives through the aza Diels-Alder reaction showcase the compound's relevance in chemical synthesis processes, highlighting its role in creating highly reactive intermediates for further chemical transformations (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity

Research has also unveiled the potential of tetrahydroquinoline derivatives, related closely to the compound , as antitumor agents. Discoveries indicate that novel tetrahydroquinoline derivatives bearing the sulfonamide moiety exhibit significant in vitro antitumor activity, highlighting a promising avenue for the development of new anticancer medications (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of certain compounds, including those structurally related to this compound, has revealed significant findings. Studies on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates demonstrate potential applications in optical limiting, driven by their nonlinear optical absorption properties (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).

Molecular Interactions and Inhibition Studies

Further exploration into the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including derivatives closely related to the compound under discussion, has provided insights into the structural basis for enzyme inhibition. These studies not only contribute to the understanding of the compound's biochemical interactions but also underscore its potential in the development of therapeutic agents targeting specific enzymes (Bruno, Buemi, Di Fiore, De Luca, Ferro, Angeli, Cirilli, Sadutto, Alterio, Monti, Supuran, De Simone, & Gitto, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-14-5-7-17(13-18(14)20)25(23,24)21-10-9-15-6-8-19-16(12-15)4-3-11-22(19)2/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOONONOZRXKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)